![molecular formula C8H9NO3 B068268 Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) CAS No. 159719-36-5](/img/structure/B68268.png)
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is an organic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of isoxazoles, which are heterocyclic compounds that contain a five-membered ring with an oxygen and nitrogen atom. In
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves its ability to react with ROS and produce a fluorescent signal. When exposed to ROS, the compound undergoes an intramolecular cyclization reaction, resulting in the formation of a fluorescent product. This reaction is highly selective for ROS and does not react with other reactive species, such as reactive nitrogen species (RNS) or reactive sulfur species (RSS).
Biochemical and Physiological Effects
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has been shown to have minimal toxicity and does not interfere with cellular processes. The compound has been used to detect ROS in various biological systems, including cells, tissues, and organisms. The fluorescence signal produced by the compound is highly specific for ROS and has been used to study the role of ROS in various physiological processes, including aging, inflammation, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) as a fluorescent probe for ROS detection is its high selectivity and sensitivity. The compound has been shown to detect ROS at low concentrations and does not react with other reactive species. Additionally, the compound is easy to use and does not require any specialized equipment.
However, there are also limitations to using Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) in lab experiments. One limitation is its limited solubility in aqueous solutions, which can affect its ability to penetrate cell membranes. Additionally, the compound has a relatively short half-life, which can limit its use in long-term studies.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI). One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research. Additionally, there is potential for the compound to be used in the development of new therapies for diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. Finally, there is potential for the compound to be used in the development of new imaging techniques for the detection of ROS in vivo.
Conclusion
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is an organic compound that has been studied for its potential applications in scientific research. The compound has been shown to have high selectivity and sensitivity for the detection of ROS and has been used to study the role of ROS in various physiological processes. While there are limitations to using the compound in lab experiments, there is potential for it to be used in the development of new therapies and imaging techniques. Further research is needed to fully explore the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis method for Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves the reaction of 6-methyl-4H-furo[3,4-c]isoxazole-4-one with ethyl chloroacetate in the presence of potassium carbonate. This reaction results in the formation of the desired product with a yield of approximately 50%.
Aplicaciones Científicas De Investigación
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in various physiological processes, including cell signaling, apoptosis, and immune response. However, excessive ROS production can lead to oxidative stress, which has been linked to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
159719-36-5 |
|---|---|
Nombre del producto |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) |
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
1-(6-methyl-4H-furo[3,4-c][1,2]oxazol-6-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8(2)7-6(3-11-8)4-12-9-7/h4H,3H2,1-2H3 |
Clave InChI |
VBKKOWZLYRRSJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
SMILES canónico |
CC(=O)C1(C2=NOC=C2CO1)C |
Sinónimos |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



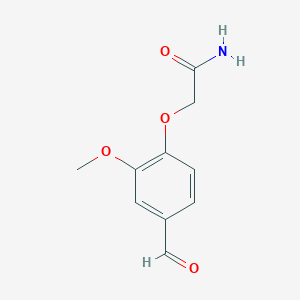
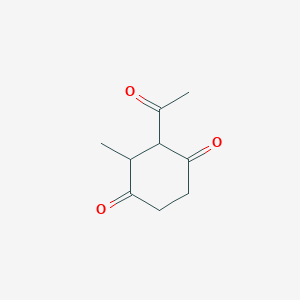

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
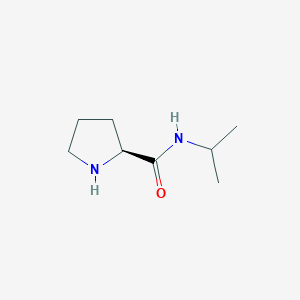

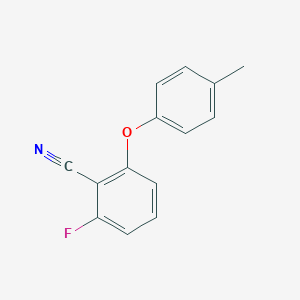
![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)
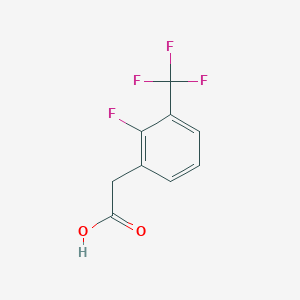
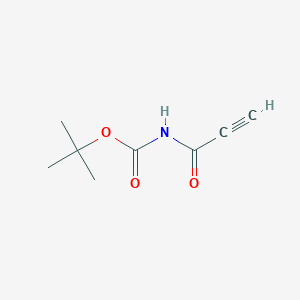


![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)